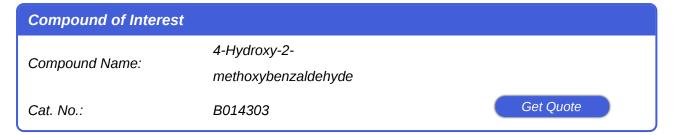


4-Hydroxy-2-methoxybenzaldehyde CAS number and physical properties

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Technical Guide: 4-Hydroxy-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hydroxy-2-methoxybenzaldehyde**, a significant aromatic aldehyde. This document details its chemical identity, physical properties, and relevant experimental protocols, designed to support research and development activities.

Chemical Identity and Properties

4-Hydroxy-2-methoxybenzaldehyde, also known as 4-hydroxy-o-anisaldehyde, is a substituted benzaldehyde with the chemical formula C₈H₈O₃.[1][2][3] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers for 4-Hydroxy-2-methoxybenzaldehyde



Identifier	Value	
CAS Number	18278-34-7[1][2][4][5][6]	
Molecular Formula	C ₈ H ₈ O ₃ [1][2][3]	
Molecular Weight	152.15 g/mol [1][2][7]	
IUPAC Name	4-Hydroxy-2-methoxybenzaldehyde	
Synonyms	4-Hydroxy-o-anisaldehyde[6]	
Beilstein/REAXYS Number	2045122[1][4]	
PubChem CID	519541[7]	

Table 2: Physical Properties of 4-Hydroxy-2-methoxybenzaldehyde

Property	Value	Source
Physical State	White to pale brown powder/crystalline solid	[4],[7]
Melting Point	158-161 °C	[1]
Boiling Point	312-313 °C (estimated)	[4]
Solubility	Soluble in organic solvents like ether and ethyl acetate.[7] Water solubility is estimated at 21430 mg/L at 25 °C.[4]	
logP (o/w)	1.781 (estimated)	[4]
Assay Purity	≥98.0% (HPLC)	[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. The following sections provide standardized protocols for determining key physical properties and for the synthesis of **4-Hydroxy-2-methoxybenzaldehyde**.



Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.

Principle: The melting point is determined by heating a small, powdered sample of the organic solid in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material.[1][4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the 4-Hydroxy-2-methoxybenzaldehyde sample is completely
 dry and finely powdered using a mortar and pestle.
- Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a
 height of 1-2 mm by tapping the sealed end gently on a hard surface.[5][6]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1] Ensure the thermometer bulb is correctly positioned next to the sample.
- Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the
 expected melting point (158 °C). Then, reduce the heating rate to 1-2 °C per minute to
 ensure thermal equilibrium.[4]
- Observation: Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.



- Final Reading: Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid melts.
- Melting Range: The melting point is reported as the range T1-T2. For a pure sample, this
 range should be narrow (0.5-1.0 °C).[1]
- Replicates: Conduct at least two more determinations to ensure consistency. Use a fresh sample and capillary tube for each measurement.



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Workflow for Melting Point Determination

Synthesis of 4-Hydroxy-2-methoxybenzaldehyde

A patented method describes the synthesis of **4-Hydroxy-2-methoxybenzaldehyde** from m-methoxyphenol.[3]

Principle: The synthesis involves a two-step process:

- Esterification: Protection of the hydroxyl group of m-methoxyphenol by acetylation.
- Vilsmeier-Haack Reaction: Formylation of the resulting 3-acetoxyanisole, followed by deacetylation under acidic conditions to yield the final product.[3]

Materials:

- m-Methoxyphenol (3-hydroxyanisole)
- Acetic anhydride
- Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate)



- N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Water

Procedure:

- Step 1: Synthesis of 3-Acetoxyanisole
 - In a reactor, dissolve m-methoxyphenol in acetic anhydride.
 - Add the ionic liquid catalyst. The weight ratio of m-methoxyphenol:acetic anhydride:catalyst should be approximately 1:1.2:0.1.[3]
 - Heat the mixture to 60 °C and maintain for 2 hours with stirring.
 - After the reaction is complete, separate the product, 3-acetoxyanisole, by vacuum distillation.[3]
- Step 2: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde
 - Introduce the obtained 3-acetoxyanisole, DMF, and phosphorus oxychloride into a reactor to perform the Vilsmeier-Haack reaction.
 - After the reaction, carefully add the reaction mixture to water with stirring. This will precipitate 2-methoxy-4-acetoxybenzaldehyde.
 - Increase the temperature and continue stirring to facilitate the hydrolysis (deacetylation) of the acetyl group, which occurs under the acidic conditions generated.[3]
 - Allow the mixture to stand and separate the organic layer.
 - Wash the organic layer with water and then distill to remove residual water, yielding the final product, 4-Hydroxy-2-methoxybenzaldehyde.[3]

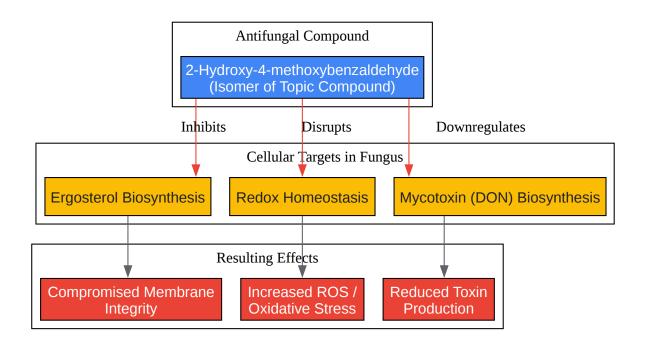
Biological Activity Context (Isomer)



While direct, extensive signaling pathway studies for **4-Hydroxy-2-methoxybenzaldehyde** are not widely published, research on its isomer, 2-Hydroxy-4-methoxybenzaldehyde (2H4MB), provides valuable insight into the potential biological activities of this class of compounds. 2H4MB has been shown to exhibit antifungal properties against Fusarium graminearum.[8]

The mechanism of action involves the disruption of several key cellular processes:[8]

- Ergosterol Biosynthesis: Inhibition of enzymes in the ergosterol pathway, compromising fungal membrane integrity.
- Redox Metabolism: Induction of oxidative stress through increased reactive oxygen species (ROS) and altered activity of antioxidant enzymes like catalase and superoxide dismutase.
- DON Biosynthesis: Downregulation of genes involved in the production of deoxynivalenol (DON), a mycotoxin.



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Antifungal mechanism of 2-Hydroxy-4-methoxybenzaldehyde



This guide serves as a foundational resource for professionals working with **4-Hydroxy-2-methoxybenzaldehyde**. The provided data and protocols are intended to ensure accurate and reproducible experimental outcomes.

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